molecular formula C15H14BrNO2 B2879225 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid CAS No. 656815-39-3

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Cat. No. B2879225
M. Wt: 320.186
InChI Key: QQEDNOIBAISCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[(4-Bromobenzyl)amino]methyl}benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C15H14BrNO2 and a molecular weight of 320.18 .

Scientific Research Applications

Synthesis of Radiolabeled Compounds

A study by Taylor et al. (1996) details the synthesis of radiolabeled compounds using 4-amino[7-14C]benzoic acid, a close relative to 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, highlighting its potential in creating compounds for biological tracer studies. The synthesis involves carbonation, esterification, coupling, and reduction steps, resulting in a product with high specific activity, indicating its usefulness in radiopharmaceutical applications (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Synthesis and Characterization of Bromo-Substituted Compounds

Research by Yu-chuan (2012) on the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, using amino benzoic acid as a starting material, demonstrates the role of bromo-substituted benzoic acids in creating sensitive chromogenic agents for phenol determination. This work emphasizes the importance of such compounds in developing analytical methodologies (Yu-chuan, 2012).

Material Science and Catalysis

Goodman and Detty (2004) discuss the use of selenoxides, including compounds related to 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, as catalysts for bromination reactions using sodium bromide and hydrogen peroxide. This study highlights the compound's relevance in organic synthesis and material science, particularly in facilitating selective bromination processes (Goodman & Detty, 2004).

Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine derivative, showcasing the use of bromo-substituted compounds in creating photosensitizers for photodynamic therapy. This research underscores the potential of such compounds in medical applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Liquid Crystalline and Fire Retardant Molecules

Jamain, Khairuddean, and Guan-Seng (2020) developed novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units. This work illustrates the versatility of bromo-substituted benzoic acids in synthesizing materials with unique properties, such as enhanced fire retardancy and liquid crystalline behavior (Jamain, Khairuddean, & Guan-Seng, 2020).

Safety And Hazards

“4-{[(4-Bromobenzyl)amino]methyl}benzoic acid” is considered hazardous. It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-[[(4-bromophenyl)methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-14-7-3-12(4-8-14)10-17-9-11-1-5-13(6-2-11)15(18)19/h1-8,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEDNOIBAISCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

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